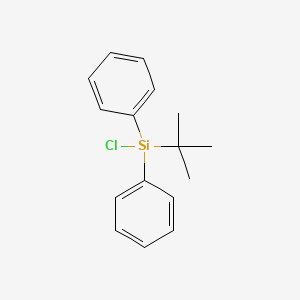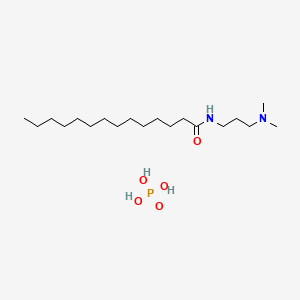![molecular formula C21H15ClN2O5 B1147765 5(6)-CR 110 [5(6)-Carboxirodamina 110, clorhidrato] CAS No. 116763-35-0](/img/new.no-structure.jpg)
5(6)-CR 110 [5(6)-Carboxirodamina 110, clorhidrato]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-Carboxyrhodamine 110, hydrochloride is a fluorescent dye widely used in various scientific fields. It is known for its high photostability and strong fluorescence, making it an excellent tool for labeling and detecting biomolecules. The compound is a derivative of rhodamine, a family of dyes known for their vivid colors and fluorescence properties.
Aplicaciones Científicas De Investigación
5(6)-Carboxyrhodamine 110, hydrochloride is extensively used in:
Chemistry: As a fluorescent probe for detecting and quantifying various chemical species.
Biology: For labeling proteins, nucleic acids, and other biomolecules in fluorescence microscopy and flow cytometry.
Medicine: In diagnostic assays and imaging techniques to visualize cellular and molecular processes.
Industry: In the development of fluorescent sensors and markers for quality control and research.
Análisis Bioquímico
Biochemical Properties
5(6)-Carboxyrhodamine 110, hydrochloride plays a crucial role in biochemical reactions as a fluorescent labeling reagent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the visualization and quantification of these interactions. The compound is particularly useful in preparing fluorescently-labeled peptides, which are essential for studying protein-protein interactions, enzyme activities, and cellular processes . The high fluorescence of 5(6)-Carboxyrhodamine 110, hydrochloride is attributed to the presence of amino groups that act as electron-donating groups, enhancing its fluorescent properties .
Cellular Effects
5(6)-Carboxyrhodamine 110, hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent probe, allowing researchers to monitor cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label proteins and peptides makes it a valuable tool for studying cellular dynamics and interactions . Additionally, 5(6)-Carboxyrhodamine 110, hydrochloride has been used to measure caspase activity in cells undergoing apoptosis, providing insights into cell death mechanisms .
Molecular Mechanism
The molecular mechanism of 5(6)-Carboxyrhodamine 110, hydrochloride involves its binding interactions with biomolecules. The compound’s carboxyl groups react with primary amines in proteins and peptides, forming stable amide bonds. This reaction is facilitated by carbodiimide crosslinkers, such as EDC and DCC, which activate the carboxyl groups for conjugation . The high fluorescence of 5(6)-Carboxyrhodamine 110, hydrochloride is due to the presence of amino groups that enhance its electron-donating properties, resulting in strong green-fluorescent light emission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5(6)-Carboxyrhodamine 110, hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5(6)-Carboxyrhodamine 110, hydrochloride is stable under various conditions, making it suitable for long-term experiments . Its fluorescent properties may diminish over time due to photobleaching, which can affect the accuracy of fluorescence-based assays .
Dosage Effects in Animal Models
The effects of 5(6)-Carboxyrhodamine 110, hydrochloride vary with different dosages in animal models. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, 5(6)-Carboxyrhodamine 110, hydrochloride may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve accurate and reliable results in animal studies.
Metabolic Pathways
5(6)-Carboxyrhodamine 110, hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. The compound’s carboxyl groups are activated by carbodiimide crosslinkers, allowing it to form stable amide bonds with primary amines in proteins and peptides . This interaction is crucial for its role as a fluorescent labeling reagent, enabling the visualization and quantification of metabolic processes.
Transport and Distribution
The transport and distribution of 5(6)-Carboxyrhodamine 110, hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s carboxyl groups facilitate its binding to specific proteins, allowing it to be transported to various cellular compartments . Additionally, its fluorescent properties enable researchers to track its distribution and localization within cells, providing valuable insights into cellular dynamics and interactions.
Subcellular Localization
The subcellular localization of 5(6)-Carboxyrhodamine 110, hydrochloride is determined by its targeting signals and post-translational modifications. The compound’s carboxyl groups allow it to bind to specific proteins and peptides, directing it to various cellular compartments and organelles . This localization is essential for its role as a fluorescent labeling reagent, enabling researchers to study the spatial and temporal dynamics of cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxyrhodamine 110, hydrochloride typically involves the condensation of 3-aminophenol with phthalic anhydride to form the intermediate 3-(2-carboxyphenyl)-3H-indolium. This intermediate is then reacted with 3-dimethylaminophenol in the presence of a dehydrating agent such as polyphosphoric acid to yield the final product. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 5(6)-Carboxyrhodamine 110, hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5(6)-Carboxyrhodamine 110, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation uses amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the dye.
Substitution: Ester and amide derivatives.
Mecanismo De Acción
The fluorescence of 5(6)-Carboxyrhodamine 110, hydrochloride is due to its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light. The compound’s molecular structure, particularly the conjugated system, plays a crucial role in its fluorescence properties.
Comparación Con Compuestos Similares
Rhodamine B: Another rhodamine derivative with similar fluorescence properties but different applications.
Fluorescein: A widely used fluorescent dye with a different excitation and emission spectrum.
Texas Red: A rhodamine-based dye with distinct spectral properties.
Uniqueness: 5(6)-Carboxyrhodamine 110, hydrochloride is unique due to its high photostability and strong fluorescence, making it particularly suitable for long-term imaging and quantitative assays. Its carboxyl group also allows for easy conjugation to various biomolecules, enhancing its versatility in scientific research.
Propiedades
Número CAS |
116763-35-0 |
|---|---|
Fórmula molecular |
C21H15ClN2O5 |
Peso molecular |
410.81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





